molecular formula C14H14ClN B2861678 N-methyl-9H-fluoren-2-amine hydrochloride CAS No. 73728-53-7

N-methyl-9H-fluoren-2-amine hydrochloride

Cat. No.: B2861678
CAS No.: 73728-53-7
M. Wt: 231.72
InChI Key: FODHJPYQKRSSJC-UHFFFAOYSA-N
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Description

Contextualization within Fluorene-Based Amine Systems

Fluorene (B118485), a polycyclic aromatic hydrocarbon characterized by two benzene (B151609) rings fused to a central five-membered ring, serves as a foundational structure for a diverse range of derivatives. The introduction of an amine group to the fluorene backbone gives rise to fluorene-based amines, a class of compounds with significant chemical and biological importance. These compounds are valued for their unique electronic and optical properties, which stem from the rigid, planar, and electron-rich nature of the fluorene ring system.

N-methyl-9H-fluoren-2-amine is a derivative of 2-aminofluorene (B1664046), a synthetic arylamine that has been a subject of study in laboratory settings. wikipedia.org The methylation of the amino group, resulting in a secondary amine, alters the compound's chemical properties, such as its basicity, nucleophilicity, and solubility. This modification can also significantly influence its biological activity and metabolic pathways.

Fluorene-based amines are integral to various areas of research:

Medicinal Chemistry : The fluorene scaffold is explored for its potential as a pharmacologically active agent. ontosight.ai Derivatives have been investigated for applications ranging from anticancer to anti-inflammatory therapies due to their ability to interact with biological targets like proteins and nucleic acids. ontosight.ai For instance, symmetric fluorene-2,7-diamine derivatives have been synthesized and evaluated as potent inhibitors of the Hepatitis C virus. mdpi.comresearchgate.net

Materials Science : The unique optical and electrical properties of fluorene derivatives make them valuable in the development of advanced materials. ontosight.ai They are investigated for use in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. ontosight.ai The conjugated system of the fluorene core allows for the absorption and emission of light, a property that is fine-tuned by the addition of functional groups like amines. ontosight.ai

Research Significance of the N-Methyl-9H-Fluoren-2-amine Scaffold

The N-methyl-9H-fluoren-2-amine scaffold serves as a versatile building block in organic synthesis and drug discovery. The presence of the reactive amine group allows for further chemical modifications, enabling the synthesis of a wide array of more complex molecules. ontosight.aiontosight.ai

Synthesis and Chemical Properties

The synthesis of N-methyl-9H-fluoren-2-amine can be achieved through methods such as the reduction of N-methyl-2-nitrofluorene or the alkylation of 2-aminofluorene using methylating agents. ontosight.ai As an aromatic amine, it exhibits moderate solubility in organic solvents and can form salts with acids, such as the hydrochloride salt which is the subject of this article. ontosight.ai

PropertyValue
Chemical FormulaC14H13N
Molecular Weight195.26 g/mol

Applications in Research

The N-methyl-9H-fluoren-2-amine scaffold is a precursor in the synthesis of various molecules with potential applications in different fields:

Pharmaceutical Agents : The scaffold is used to build more complex molecules that are then screened for various biological activities. ontosight.ai The fluorene core's lipophilicity and ability to intercalate with DNA make it an interesting moiety for drug design. wikipedia.org

Dyes and Fluorescent Probes : The inherent fluorescence of the fluorene ring system can be modulated by the N-methyl amine group, making this scaffold suitable for developing new dyes and probes for biological imaging and sensing applications. ontosight.ai

Materials Science : Derivatives of N-methyl-9H-fluoren-2-amine are utilized in the production of polymers and other advanced materials with specific optical and electronic properties. ontosight.ai

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-9H-fluoren-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N.ClH/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14;/h2-7,9,15H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODHJPYQKRSSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994604
Record name N-Methyl-9H-fluoren-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73728-53-7
Record name N-Methyl-9H-fluoren-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Methyl 9h Fluoren 2 Amine Hydrochloride and Its Analogs

Alkylation Approaches to N-Methylated Fluoren-2-amines

Direct alkylation of the amino group of 2-aminofluorene (B1664046) is a common and straightforward approach to introduce a methyl group. This can be achieved through various methods, including classical N-alkylation with methylating agents and reductive amination.

One of the most traditional methods for N-methylation is the use of alkyl halides, such as methyl iodide, in the presence of a base. masterorganicchemistry.com The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the amine attacks the electrophilic methyl group of the alkyl halide. masterorganicchemistry.com However, a significant drawback of this method is the potential for overalkylation, leading to the formation of the corresponding dimethylamino and even quaternary ammonium (B1175870) salt byproducts. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the desired mono-methylated product.

Reductive amination offers a more controlled route to N-methylated amines. This method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of N-methylated amines, formaldehyde (B43269) is the carbonyl compound of choice. researchgate.net The Eschweiler-Clarke reaction is a classic example of reductive amination where a primary or secondary amine is methylated using excess formic acid and formaldehyde. wikipedia.orgjk-sci.com The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.org

Table 1: Comparison of Alkylation Approaches for N-Methylation of Amines

Method Methylating Agent Reducing Agent/Base Key Advantages Potential Drawbacks
Direct AlkylationMethyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃)Simple procedureOveralkylation, formation of byproducts
Reductive AminationFormaldehydeVarious reducing agents (e.g., NaBH₄, H₂/Catalyst)Good control over methylation, high yieldsRequires a separate reduction step
Eschweiler-Clarke ReactionFormaldehydeFormic AcidPrevents overalkylation, one-pot procedureRequires elevated temperatures

Transition Metal-Catalyzed Cross-Coupling Strategies for Fluorene-2-amine Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen bonds. These methods offer high efficiency, functional group tolerance, and broad substrate scope, making them highly suitable for the synthesis of complex amine derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a strong base. This reaction is a powerful method for the synthesis of arylamines. For the synthesis of N-methyl-9H-fluoren-2-amine, a suitable precursor would be 2-bromo-9H-fluorene, which can be coupled with methylamine (B109427) using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction and can influence the reaction rate and yield. Various generations of phosphine ligands have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination.

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed nucleophilic aromatic substitution reaction. Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, the development of modern catalytic systems with various ligands has significantly improved the reaction conditions, making it a viable alternative to palladium-catalyzed methods. youtube.com In the context of fluorene (B118485) chemistry, a 2-halofluorene could be coupled with methylamine in the presence of a copper catalyst to yield the desired N-methylated product.

Table 2: Overview of Transition Metal-Catalyzed C-N Coupling Reactions

Reaction Catalyst Typical Substrates Key Features
Buchwald-Hartwig AminationPalladium complexes with phosphine ligandsAryl halides/triflates and aminesMild reaction conditions, high functional group tolerance
Ullmann-Type CouplingCopper catalystsAryl halides and aminesOften requires higher temperatures than Pd-catalyzed reactions

One-Pot and Tandem Reaction Sequences for Fluorene Functionalization

One-pot and tandem reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified purification. The development of such sequences for the functionalization of the fluorene core is an active area of research.

For the synthesis of N-methyl-9H-fluoren-2-amine, a potential one-pot strategy could involve the in-situ generation of a fluorenyl precursor followed by an amination reaction. For instance, a tandem reaction could be designed where a fluorenone is first converted to a 2-halofluorenone, which then undergoes a reductive amination in the same pot.

Derivatization from 2-Aminofluorene Precursors

2-Aminofluorene is a readily available starting material that can be derivatized in numerous ways to access a wide range of functionalized fluorene compounds. acs.org For the synthesis of N-methyl-9H-fluoren-2-amine, 2-aminofluorene serves as the direct precursor for the N-methylation reactions described in section 2.1.

Furthermore, the amino group of 2-aminofluorene can be transformed into other functional groups, which can then be used to introduce the N-methylamino moiety. For example, the amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce a halogen, setting the stage for a subsequent cross-coupling reaction.

Catalytic N-Functionalization of Amine Substrates Relevant to Fluorene Chemistry

The development of catalytic methods for the N-functionalization of amines is of great importance for the synthesis of pharmaceuticals and other fine chemicals. In recent years, significant progress has been made in the catalytic N-methylation of amines using environmentally benign methylating agents.

Ruthenium-catalyzed N-methylation of amines using methanol (B129727) as a C1 source has emerged as a promising green alternative to traditional methods. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen being returned in the reduction step. Such catalytic systems could be applied to the N-methylation of 2-aminofluorene, providing a more sustainable synthetic route.

Table 3: Examples of Catalytic N-Methylation of Amines

Catalyst System Methyl Source Reaction Type Advantages
Ru-based catalystsMethanolBorrowing HydrogenAtom economical, environmentally friendly
Pd/Zn(Al)OMethanolHeterogeneous CatalysisCatalyst recyclability, selectivity control

Chemical Reactivity and Mechanistic Investigations of N Methyl 9h Fluoren 2 Amine Hydrochloride and Its Derivatives

Electrophilic Substitution Reactions on the Fluorene (B118485) Core

The fluorene ring system is susceptible to electrophilic aromatic substitution. The rate and regioselectivity of these reactions are strongly influenced by the substituents present on the aromatic rings. The N-methylamino group (-NHCH₃) at the 2-position is a powerful activating group and an ortho, para-director. libretexts.orglibretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the substitution. google.com

The most activated positions for electrophilic attack on the N-methyl-9H-fluoren-2-amine backbone are C1, C3, and C7. The directing influence of the amine group generally leads to substitution at the C1 and C3 positions. The C7 position is also activated due to conjugation through the fluorene system. The precise product distribution depends on the nature of the electrophile and the reaction conditions, with steric hindrance sometimes favoring substitution at the less crowded C3 and C7 positions over the C1 position.

Common electrophilic substitution reactions applicable to this system include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would typically employ a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. savemyexams.com Due to the high activation of the ring by the amine group, milder conditions are often necessary to prevent polysubstitution and oxidative side reactions. To control reactivity, the amine is often protected as an acetamide (B32628) (e.g., N-acetyl-2-aminofluorene), which is less activating but still an ortho, para-director.

ReactionReagentsTypical Position of SubstitutionProduct Example
Nitration HNO₃, H₂SO₄C1, C3, C71-Nitro-N-methyl-9H-fluoren-2-amine
Bromination Br₂, FeBr₃ or NBSC1, C3, C73-Bromo-N-methyl-9H-fluoren-2-amine
Acylation RCOCl, AlCl₃C3, C77-Acetyl-N-methyl-9H-fluoren-2-amine

This table presents plausible outcomes for electrophilic substitution reactions based on the directing effects of the N-methylamino group.

Nucleophilic Substitution Reactions Involving Amine Functionality

The amine functionality of N-methyl-9H-fluoren-2-amine is nucleophilic and readily participates in reactions with electrophiles. While direct nucleophilic substitution where the amine acts as a leaving group is unfavorable, its nucleophilic character allows for a range of derivatizations at the nitrogen atom.

Acylation: The secondary amine can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide. For example, reaction with acetyl chloride would yield N-acetyl-N-methyl-9H-fluoren-2-amine. This reaction is often used to protect the amine group or to modify the electronic properties of the molecule. nih.gov

Alkylation: While the nitrogen is already methylated, further alkylation is possible. Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt. Alternatively, the amine can react with other electrophilic reagents. For instance, derivatization of 2-aminofluorene (B1664046) with pentafluorobenzyl bromide has been used to prepare electrophoric derivatives for analytical purposes. nih.gov

Reaction with Isothiocyanates: The amine group can act as a nucleophile and attack the electrophilic carbon of an isothiocyanate (-N=C=S) to form a stable thiourea (B124793) linkage. This reaction is a common bioconjugation strategy.

Reaction TypeElectrophilic ReagentFunctional Group Formed
Acylation Heptafluorobutyryl chlorideAmide
Acylation Pentafluorobenzoyl chlorideAmide
Alkylation Pentafluorobenzyl bromideTertiary Amine
Condensation PentafluorobenzaldehydeImine (from primary amine)

Data sourced from a study on the derivatization of 2-aminofluorene for analytical purposes. nih.gov

Oxidation Pathways and Formation of Quinone Derivatives

The fluorene system can undergo oxidation at two primary sites: the methylene (B1212753) bridge (C9) and the amine functionality. Oxidation of the C9 position is a characteristic reaction of the fluorene core, yielding the corresponding ketone, 9-fluorenone. wikipedia.org This transformation converts the non-planar fluorene into a fully conjugated, planar fluorenone system.

Various oxidizing agents can effect this change, including oxygen/air in the presence of a base, chromic acid, or sodium dichromate. researchgate.netgoogle.comgoogle.com Industrial-scale synthesis often utilizes air or oxygen with a catalyst system, such as a base (NaOH or KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), sometimes with a phase-transfer catalyst. google.comgoogle.com

The amine group itself can also be a site of oxidation. Arylamines like 2-aminofluorene can be enzymatically oxidized to form N-hydroxy derivatives (e.g., N-hydroxy-2-aminofluorene). nih.govnih.gov Further oxidation can lead to nitroso and nitro compounds. This N-oxidation is a critical step in the metabolic activation of many arylamine carcinogens.

SubstrateOxidant/Catalyst SystemSolventProductYieldReference
FluoreneAir, KOH, Phase-transfer catalystToluene9-Fluorenone>95% google.com
FluoreneO₂, NaOHDMSO9-Fluorenone>92.5% google.com
2-AminofluoreneHuman red blood cell cytosolAqueous bufferN-Hydroxy-2-aminofluoreneN/A nih.gov

Reduction Reactions of Fluorene-Amine Systems

Reduction reactions involving fluorene-amine systems typically target the carbonyl group of the corresponding fluorenone derivatives. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.

The carbonyl group of a 2-(N-methylamino)-9-fluorenone can be readily reduced to a hydroxyl group, yielding 2-(N-methylamino)-9H-fluoren-9-ol. A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. bu.edumasterorganicchemistry.comumn.edu This reagent is chemoselective for aldehydes and ketones and will not reduce less reactive functional groups like esters or amides that might be present elsewhere in the molecule. masterorganicchemistry.com

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide upon workup with a protic source (e.g., water or dilute acid). youtube.com

For more robust reductions, or for the reduction of other functional groups such as a nitro group, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation may be employed. organic-chemistry.orgtcichemicals.com For example, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Wilkinson's catalyst is effective for reducing nitro groups to amines and can also reduce carbon-carbon double bonds. tcichemicals.comyoutube.com

SubstrateReducing AgentSolventProduct
9-FluorenoneNaBH₄Methanol/Ethanol9H-Fluoren-9-ol
3-NitroacetophenoneNaBH₄Ethanol1-(3-Nitrophenyl)ethanol
Amides (general)Tf₂O, then NaBH₄THFAmines

This table illustrates typical reduction reactions involving NaBH₄ on ketones and related systems. umn.eduorganic-chemistry.org

Condensation Reactions Leading to Imine and Schiff Base Derivatives

Condensation reactions between amines and carbonyl compounds (aldehydes and ketones) are fundamental processes for forming carbon-nitrogen double bonds. The product of this reaction depends critically on whether a primary or secondary amine is used.

The primary amine analog, 2-aminofluorene, reacts with aldehydes or ketones in the presence of an acid or base catalyst to form imines, also known as Schiff bases (-C=N-R). chemistrysteps.com This reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond.

In contrast, the target compound, N-methyl-9H-fluoren-2-amine, is a secondary amine. Secondary amines react with aldehydes and ketones to form enamines, provided the carbonyl compound has an α-hydrogen. wikipedia.orgmakingmolecules.com The reaction initially forms an iminium ion (-C=N⁺R₂-), which is an intermediate. chemistrysteps.com Since there is no proton on the nitrogen to eliminate for neutralization, a proton is instead removed from an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine. wikipedia.orgmakingmolecules.commasterorganicchemistry.com Enamines are valuable synthetic intermediates, serving as nucleophilic enolate equivalents.

Amine ReactantCarbonyl ReactantCatalystIntermediateFinal Product
Primary Amine (e.g., 2-Aminofluorene)Aldehyde/KetoneMild AcidCarbinolamineImine (Schiff Base)
Secondary Amine (e.g., N-Methyl-2-aminofluorene)Aldehyde/Ketone (with α-H)Mild AcidIminium IonEnamine

Cyclization and Heterocycle Formation Based on Fluorene-Amine Reactivity

The amine functionality on the fluorene scaffold serves as a powerful handle for the construction of fused heterocyclic rings, leading to complex polycyclic aromatic systems. Several classic named reactions in heterocyclic chemistry can be applied to 2-aminofluorene and its derivatives.

Skraup Synthesis: The Skraup synthesis is a method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.orgorganicreactions.org Applying this reaction to 2-aminofluorene would be expected to produce a fluorene-fused quinoline (B57606) derivative. The reaction proceeds via the dehydration of glycerol to acrolein, followed by Michael addition of the amine, cyclization, and oxidation. researchgate.net

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. wikipedia.org While 2-aminofluorene itself is not a β-arylethylamine, derivatives where an ethylamine (B1201723) moiety is attached to the fluorene ring could undergo this cyclization. A related reaction using the aromatic amine directly is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.

Other cyclization strategies can involve the formation of fluorene-fused pyrroles or other nitrogen-containing heterocycles through multi-step synthetic sequences or condensation with appropriate bifunctional reagents. rsc.org For example, the reaction of amino group-containing biaryls with Meldrum's acid derivatives has been developed as a method for preparing fluorenes themselves, highlighting the utility of the amino group in cyclization strategies. rsc.org

Reaction NameReactants with 2-AminofluoreneResulting Heterocycle
Skraup Synthesis Glycerol, H₂SO₄, Oxidizing AgentFluorenoquinoline
Friedländer Annulation (on a derivative)2-Amino-3-acetylfluorene + α-Methylene KetoneFluorenoquinoline
Paal-Knorr Synthesis (on a derivative)2-Amino-3-(4-oxopentyl)fluoreneFluorenopyrrole

This table outlines potential applications of classic cyclization reactions to form fluorene-fused heterocycles.

Theoretical and Computational Chemistry Studies of N Methyl 9h Fluoren 2 Amine Hydrochloride and Its Analogs

Density Functional Theory (DFT) Applications for Electronic and Geometric Structures

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic and geometric structures of medium-sized organic molecules like N-methyl-9H-fluoren-2-amine hydrochloride.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. DFT methods, often using hybrid functionals such as B3LYP or PBE0 with a suitable basis set like 6-31G(d,p), are employed for this purpose. nih.gov

Conformational analysis is also crucial, as even small changes in the orientation of the methylamino group relative to the fluorene (B118485) ring system can impact the molecule's properties. By systematically rotating key bonds and performing geometry optimizations, a conformational landscape can be mapped out, identifying the global minimum energy conformer as well as other low-energy isomers that may be present at room temperature. The planarity of the fluorene core is a key feature, and calculations can quantify any deviations from planarity that may arise from substituent effects or intermolecular interactions in the solid state.

Table 1: Representative Optimized Geometric Parameters for a Fluorene Amine Analog

Parameter Value
C-C (aromatic) bond length 1.39 - 1.42 Å
C-N bond length ~1.38 Å
C-H bond length ~1.09 Å
C-N-C bond angle ~120°
Dihedral angle (fluorene plane) < 1°

Note: These are typical values for fluorene amine derivatives calculated using DFT and are provided for illustrative purposes.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. worldscientific.com A smaller HOMO-LUMO gap generally implies that a molecule is more easily excitable and may exhibit interesting optical and electronic properties.

For N-methyl-9H-fluoren-2-amine and its analogs, the HOMO is typically localized on the electron-rich fluorene ring and the nitrogen atom of the amino group, while the LUMO is distributed over the aromatic system. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. The presence of the methyl group and the protonation of the amine to form the hydrochloride salt would be expected to influence the HOMO and LUMO energy levels.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. This information is vital for understanding intermolecular interactions, reactivity, and the molecule's dipole moment. In this compound, the positive charge is expected to be localized primarily on the ammonium (B1175870) group.

Table 2: Calculated Electronic Properties for a Representative Fluorene Amine Analog

Property Value (eV)
HOMO Energy -5.5 to -6.0
LUMO Energy -1.5 to -2.0
HOMO-LUMO Gap 3.5 to 4.5

Note: These values are illustrative and based on DFT calculations for similar fluorene derivatives.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These theoretical frequencies correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include N-H stretches from the ammonium group, C-H stretches of the aromatic and methyl groups, and C-N stretching vibrations. nih.gov

UV-Vis Spectroscopy: While DFT is a ground-state theory, its extension, Time-Dependent DFT (TD-DFT), is used to predict the electronic absorption spectra (UV-Vis). This will be discussed in more detail in the following section.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the NMR chemical shifts of 1H and 13C nuclei. nih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra.

Table 3: Predicted Spectroscopic Data for a Fluorene Amine Analog

Spectroscopy Predicted Parameter Value
IR N-H stretch ~3200-3400 cm-1
IR Aromatic C-H stretch ~3000-3100 cm-1
1H NMR Aromatic protons 7.0 - 8.0 ppm
13C NMR Aromatic carbons 110 - 150 ppm

Note: These are representative values and can vary depending on the specific analog and computational method.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It allows for the calculation of properties related to the absorption and emission of light.

TD-DFT calculations, performed on the optimized ground-state geometry, provide information about the vertical excitation energies and oscillator strengths of electronic transitions. These correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. acs.org For fluorene derivatives, the absorption spectra are typically characterized by intense π-π* transitions. The position of these transitions is influenced by the nature and position of substituents on the fluorene core. mdpi.com For this compound, the protonated amino group would likely cause a blue shift in the absorption spectrum compared to the neutral amine.

Molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties. These materials have applications in technologies such as optical switching and frequency conversion. The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule.

Computational methods, particularly DFT, can be used to calculate the components of the hyperpolarizability tensor. nih.gov For fluorene-based systems, the introduction of electron-donating groups (like an amino group) and electron-withdrawing groups can enhance the NLO response. Theoretical calculations can be used to screen different analogs of N-methyl-9H-fluoren-2-amine to identify candidates with potentially large hyperpolarizabilities. The choice of the DFT functional is critical for obtaining accurate NLO properties, with range-separated functionals like CAM-B3LYP often providing reliable results. sci-hub.se

Table 4: Representative Calculated NLO Properties for a Donor-Substituted Fluorene Analog

Property Value (a.u.)
Dipole Moment (μ) 2 - 5 D
Average Polarizability (α) 150 - 250
First Hyperpolarizability (β) 1000 - 5000

Note: These values are illustrative and highly dependent on the molecular structure and the computational level of theory.

Molecular Dynamics and Simulation Studies of Fluorene-Amine Systems

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed view of conformational changes, solvent interactions, and intermolecular associations. For fluorene-amine systems, particularly the hydrochloride salt of N-methyl-9H-fluoren-2-amine, MD simulations can elucidate the influence of the protonated amine group on the molecule's interaction with its environment.

In a typical MD simulation, the system (solute and solvent) is modeled using a force field that describes the potential energy of the particles. The simulation then solves Newton's equations of motion for each atom, generating a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal key information about the system's properties.

Research Findings:

Studies on related substituted fluorene derivatives have highlighted the significant role of solvent interactions, particularly hydrogen bonding, in mediating their dynamic behavior. nih.govnih.gov For this compound, the protonated amine group is expected to be a primary site for strong hydrogen bonding with polar solvents like water. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) and coordination numbers around the amine group.

Interactive Data Table: Simulated Interaction Parameters of a Protonated Fluorene-Amine System in Aqueous Solution

Below is a representative table of data that could be obtained from an MD simulation of a protonated fluorene-amine analog in a water box. This data illustrates the types of quantitative insights gained from such studies.

ParameterValueDescription
Hydrogen Bonds (Amine-Water)
Average Number of H-Bonds3.2The average number of hydrogen bonds between the protonated amine group and surrounding water molecules.
Average H-Bond Lifetime2.5 psThe average duration of a hydrogen bond between the amine group and a water molecule.
Solvation Shell Properties
First Solvation Shell Radius (N-O)3.5 ÅThe distance from the nitrogen atom of the amine to the first peak of the N-O radial distribution function.
Coordination Number (First Shell)12.3The average number of water molecules in the first solvation shell around the amine group.
Molecular Conformation
RMSD of Fluorene Backbone0.8 ÅThe root-mean-square deviation of the fluorene backbone atoms from the initial structure, indicating structural stability.

Note: The data in this table is illustrative and based on typical values for similar systems, as direct simulation data for this compound is not publicly available.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the physicochemical properties of chemicals based on their molecular structure. dergipark.org.tr These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For fluorene-amine derivatives, QSPR can be a valuable tool for predicting properties like solubility, melting point, and partitioning coefficients without the need for extensive experimental work. dergipark.org.trmdpi.com

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of molecules with known experimental property values is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks) are used to build a model that correlates a subset of descriptors with the property of interest. dergipark.org.tr

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Research Findings:

QSPR studies on polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing derivatives have demonstrated the importance of descriptors related to molecular size, shape, and electronic properties. mdpi.com For instance, the n-octanol/air partition coefficient (KOA) has been shown to correlate well with the gas/particulate partition coefficient (KP) for PAH derivatives. mdpi.com Quantum chemical descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are often included to account for molecular reactivity and intermolecular interactions. worldscientific.com

A hypothetical QSPR model for predicting the aqueous solubility (LogS) of fluorene-amine analogs might take the following form:

LogS = c₀ + c₁(logP) + c₂(TPSA) + c₃(MW) + c₄(E LUMO)

Where logP is the octanol-water partition coefficient, TPSA is the topological polar surface area, MW is the molecular weight, and E LUMO is the energy of the LUMO.

Interactive Data Table: Example Descriptors and Performance of a Hypothetical QSPR Model for Fluorene Analogs

This table illustrates the types of descriptors used and the statistical metrics for evaluating a QSPR model.

Descriptor TypeExample DescriptorRole in Model
Lipophilicity logPAccounts for hydrophobic character.
Electronic Topological Polar Surface Area (TPSA)Represents the polar surface area, influencing solubility and permeability.
Constitutional Molecular Weight (MW)Relates to the size of the molecule.
Quantum-Chemical LUMO EnergyReflects the molecule's ability to accept electrons, influencing interactions.
Model Performance Metrics Value Description
R² (Coefficient of Determination)0.89Percentage of variance in the property explained by the model.
Q² (Cross-validated R²)0.82A measure of the model's predictive ability from cross-validation.
RMSE (Root Mean Square Error)0.45The standard deviation of the prediction errors.

Note: The model and data presented are illustrative of the QSPR methodology as applied to aromatic amines.

In Silico Modeling of Molecular Interactions for Chemical Design

In silico modeling of molecular interactions, often through techniques like molecular docking, is a cornerstone of modern chemical and drug design. nih.gov This approach predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, these methods can be used to predict interactions with biological targets, such as proteins or nucleic acids, or with other materials.

The process typically involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target (receptor) and the molecule of interest (ligand) are prepared. For the hydrochloride salt, the ligand would be modeled in its protonated state.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Research Findings:

The fluorene scaffold is present in various molecules designed for biological and material science applications. nih.govnih.gov In silico studies on related N-methyl-containing polyamides have shown how these molecules can anchor within the minor groove of DNA, with specific interactions like hydrogen bonding and lone-pair-π interactions providing stability. nih.gov

For this compound, the planar fluorene ring could facilitate π-stacking interactions with aromatic residues in a protein binding pocket or with DNA bases. The protonated amine group would be a critical site for forming strong, directional hydrogen bonds or salt bridges with negatively charged residues like aspartate or glutamate. Molecular docking simulations can precisely model these interactions, providing a rational basis for the molecule's biological activity or its application in material design.

Interactive Data Table: Hypothetical Docking Results of a Fluorene-Amine Analog with a Kinase Target

This table shows representative data from a molecular docking study, illustrating the types of interactions and scoring metrics used to evaluate potential binding.

Interaction TypeInteracting Residue(s)Distance/GeometryEstimated Energy Contribution
Hydrogen Bond ASP-145 (carboxylate)N-H···O distance: 2.8 Å-4.5 kcal/mol
π-π Stacking PHE-80 (phenyl ring)Centroid distance: 3.9 Å, Parallel-2.1 kcal/mol
Hydrophobic LEU-25, VAL-78Multiple contacts < 4.0 Å-3.2 kcal/mol
Docking Score Value Description
Binding Affinity-8.2 kcal/molAn estimation of the free energy of binding.
Ligand Efficiency0.41Binding affinity per heavy atom, a measure of binding potency relative to size.

Note: This data is hypothetical and serves to illustrate the output of in silico molecular interaction modeling.

Applications of N Methyl 9h Fluoren 2 Amine Hydrochloride and Its Derivatives in Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Organic Molecule Synthesis

The fluorene (B118485) scaffold, a defining feature of N-methyl-9H-fluoren-2-amine hydrochloride, serves as a fundamental building block in the construction of complex organic molecules. Its rigid and planar structure provides a well-defined and stable core that can be readily functionalized at various positions, particularly at the 2, 7, and 9-positions. This allows for the systematic tuning of the electronic and steric properties of the resulting molecules.

The amine group in N-methyl-9H-fluoren-2-amine provides a reactive handle for a variety of chemical transformations. It can participate in reactions such as N-alkylation, N-arylation, and amide bond formation, enabling the facile introduction of diverse functional groups. For instance, the synthesis of various 9H-fluoren-9-amine derivatives can be achieved through C-C and C-N bond formation reactions, highlighting the versatility of the fluorene-amine scaffold in constructing more elaborate molecular architectures researchgate.net.

Furthermore, the fluorene ring system itself can be modified through reactions like bromination, nitration, and subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck couplings). This allows for the attachment of various aromatic and vinyl groups, leading to the creation of extended π-conjugated systems with tailored optical and electronic properties . The ability to readily functionalize both the fluorene core and the amine group makes N-methyl-9H-fluoren-2-amine and its derivatives indispensable starting materials for the synthesis of a wide array of complex organic molecules with applications in medicinal chemistry, materials science, and beyond.

Development of Organic Optoelectronic Materials

Derivatives of N-methyl-9H-fluoren-2-amine are extensively utilized in the development of high-performance organic optoelectronic materials. The fluorene unit's high photoluminescence quantum yield, excellent thermal stability, and good charge transport characteristics make it an ideal component for devices such as organic light-emitting diodes (OLEDs) and quantum dot light-emitting diodes (QLEDs).

One of the most prominent applications of N-methyl-9H-fluoren-2-amine derivatives is in the fabrication of hole-transport layers (HTLs) for OLEDs . An efficient HTL must possess high hole mobility, good thermal stability, and an appropriate highest occupied molecular orbital (HOMO) energy level to facilitate the injection of holes from the anode and their transport to the emissive layer.

Fluorene-based materials, particularly those incorporating arylamine moieties, have demonstrated excellent performance as HTLs. For example, N-([1,1′-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9′-spirobifluoren-2-amine (SFAF), which contains a fluorene-arylamine unit, exhibits a high glass transition temperature (140 °C) and excellent electrochemical stability, making it a promising HTL material for highly efficient and stable OLEDs researchgate.net. The introduction of bulky groups, such as in N-(2-Biphenylyl)-9,9-dimethyl-9H-fluoren-2-amine, further enhances the morphological stability of the thin films, which is crucial for device longevity nbinno.com.

The performance of OLEDs can be significantly improved by using high-mobility, single-crystalline hole-transporting layers instead of conventional amorphous films nih.gov. Research has shown that OLEDs incorporating fluorene-based HTLs can achieve high current efficiencies and brightness. For instance, an OLED device using 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) as the HTL achieved a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m² nih.gov.

Hole-Transport MaterialMaximum Current Efficiency (cd/A)Maximum Luminance (cd/m²)Turn-on Voltage (V)
2M-DDF4.7821,4123.80
SFAF (Phosphorescent Device)63.80191,1272.2

Design and Synthesis of Thermally Stable Chromophores for Nonlinear Optics

N-methyl-9H-fluoren-2-amine and its derivatives serve as excellent platforms for the design and synthesis of chromophores with significant nonlinear optical (NLO) properties. NLO materials are crucial for applications in optical communications, data storage, and optical limiting. The key to designing effective NLO chromophores is to create molecules with a large first hyperpolarizability (β), which is a measure of the second-order nonlinear optical response.

This is typically achieved by creating "push-pull" systems, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge. The fluorene moiety acts as an efficient and thermally stable π-bridge. The amine group, particularly a dimethylamino group derived from N-methyl-9H-fluoren-2-amine, serves as a strong electron donor.

Researchers have synthesized series of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine with various acceptor groups. By modulating the conjugation pathway and the strength of the acceptor, significant enhancements in the first hyperpolarizability have been achieved nih.gov. These fluorene-based chromophores often exhibit excellent thermal stability, which is a critical requirement for practical NLO applications kaust.edu.sa.

ChromophoreDonor GroupAcceptor GroupMaximum Absorption (λmax, nm)Maximum Emission (λem, nm)
SS1Dimethylamino fluoreneDicyanovinyl428632
SS2Dimethylamino fluorene2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile502780
SS3Dimethylamino fluoreneCyanostilbene455586

Precursors for Dyes, Pigments, and Fluorescent Materials

The inherent fluorescence of the fluorene ring system makes N-methyl-9H-fluoren-2-amine and its derivatives valuable precursors for the synthesis of a wide range of dyes, pigments, and fluorescent materials. The emission color of these materials can be tuned across the visible spectrum by modifying the chemical structure, particularly by extending the π-conjugation or by introducing different electron-donating or electron-withdrawing substituents.

Fluorene-based fluorescent probes have been developed for various applications, including biological imaging, due to their high two-photon absorption cross-sections spiedigitallibrary.orgucf.edu. These probes often exhibit high photostability, which is essential for imaging applications ucf.edu. The synthesis of such materials often involves the functionalization of the fluorene core at the 2- and 7-positions to create symmetrical or unsymmetrical structures with desired photophysical properties.

Exploration in Advanced Polymeric Materials and Functional Coatings

The incorporation of N-methyl-9H-fluoren-2-amine derivatives into polymeric structures has led to the development of advanced materials with unique optical, electronic, and thermal properties. Polyfluorenes and their copolymers are a significant class of conjugated polymers that are being investigated for a wide range of applications, including in OLEDs, polymer solar cells, and sensors wikipedia.org.

The fluorene unit imparts rigidity and thermal stability to the polymer backbone. The solubility and processability of these polymers can be controlled by introducing flexible alkyl or other solubilizing groups at the 9-position of the fluorene ring. The amine functionality can be used to further modify the polymer properties or to act as a site for cross-linking.

Fluorene-containing polymers can be synthesized via various polymerization techniques, including Suzuki and Yamamoto polycondensation reactions uri.educambridge.org. The resulting polymers often exhibit strong photoluminescence in both solution and the solid state google.com. Amphiphilic block copolymers containing fluorene units have been shown to self-assemble into micellar nanoparticles with potential applications in drug delivery and sensing nih.gov. The development of well-defined fluorene-containing polymers with controlled molecular weights and narrow polydispersity indices allows for a systematic investigation of their structure-property relationships nih.gov. These materials are also being explored for use in functional coatings due to their excellent film-forming properties and environmental stability.

Development of Fluorene-Based Surfactants and Surface-Active Agents

The inherent hydrophobicity of the fluorene backbone makes it an attractive scaffold for the synthesis of amphiphilic molecules, which are the fundamental components of surfactants and surface-active agents. The general strategy for creating such molecules involves the chemical modification of the fluorene core with both hydrophilic (water-attracting) and lipophilic (oil-attracting) groups.

Research has shown that various fluorene derivatives can be transformed into compounds with significant surface activity. For instance, the reaction of certain fluorene compounds with propylene oxide has been reported to yield surfactants with good performance characteristics and high biodegradability. nih.gov This suggests a potential synthetic route where the amine group of N-methyl-9H-fluoren-2-amine could be functionalized to introduce a hydrophilic head group, while the fluorene ring system would serve as the hydrophobic tail.

The synthesis of such a surfactant would likely involve a multi-step process. The secondary amine in N-methyl-9H-fluoren-2-amine provides a reactive site for the attachment of various polar functionalities. For example, it could undergo ethoxylation or propoxylation to introduce polyether chains, a common strategy for creating nonionic surfactants. Alternatively, the amine could be quaternized to produce a cationic surfactant, or it could be modified with a sulfonate or carboxylate group to create an anionic surfactant.

The resulting amphiphilic fluorene-based molecules would be expected to exhibit self-assembly in solution, forming micelles above a certain concentration, known as the critical micelle concentration (CMC). The efficiency and effectiveness of these potential surfactants would depend on the balance between the hydrophobic fluorene tail and the hydrophilic head group.

Below is a hypothetical data table illustrating the kind of properties that would be investigated for such novel surfactants.

Surfactant Derivative StructureHydrophilic GroupLipophilic GroupPredicted Critical Micelle Concentration (CMC) (mM)Predicted Surface Tension at CMC (mN/m)
Quaternized N-methyl-9H-fluoren-2-amineQuaternary ammonium (B1175870)N-methyl-9H-fluoren-2-yl0.1 - 1.030 - 40
Ethoxylated N-methyl-9H-fluoren-2-aminePolyethylene glycol chainN-methyl-9H-fluoren-2-yl0.05 - 0.535 - 45
Sulfonated N-methyl-9H-fluoren-2-amineSulfonate groupN-methyl-9H-fluoren-2-yl0.5 - 5.025 - 35

Note: The data in this table is predictive and for illustrative purposes only, as specific experimental data for surfactants derived from this compound is not currently available in the reviewed literature.

Applications in Catalysis and Reaction Media

The fluorene moiety can act as a ligand in organometallic chemistry, and its derivatives have been explored for their potential in catalysis. The ability of the fluorenyl group to coordinate with metal centers is a key feature in the design of certain catalysts.

While direct catalytic applications of this compound are not well-documented, its structure suggests potential as a precursor for more complex catalytic systems. The amine functionality could serve as an anchoring point for catalytically active metal centers. For instance, the nitrogen atom could coordinate with a transition metal, and the fluorenyl ring system could provide steric bulk and electronic effects that influence the catalyst's activity and selectivity.

One area where fluorene derivatives have shown promise is in polymerization catalysis. The fluorenyl ligand can be part of constrained geometry catalysts, which are known for their ability to produce polymers with specific tacticities. It is conceivable that a ligand derived from N-methyl-9H-fluoren-2-amine could be synthesized and incorporated into such a catalyst framework.

Furthermore, the fluorene ring system itself can participate in non-covalent interactions, such as π-π stacking. This property could be exploited in the design of organocatalysts, where the fluorene unit could help to organize the transition state of a reaction, leading to enhanced stereoselectivity.

The use of fluorene-based compounds as reaction media is less explored. However, ionic liquids derived from the quaternization of fluorenyl amines could potentially serve as novel reaction media. These fluorene-based ionic liquids would have a unique combination of properties, including high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, which could be advantageous for certain chemical transformations.

The table below outlines potential catalytic applications and the hypothetical role of this compound derivatives.

Catalytic ApplicationPotential Derivative of this compoundHypothesized Role of the Fluorene Derivative
Olefin PolymerizationFluorenyl-amido ligand complexed with a transition metalLigand to control the stereochemistry of the polymer
Asymmetric CatalysisChiral organocatalyst incorporating the fluorene scaffoldInducing chirality through non-covalent interactions
Cross-Coupling ReactionsPhosphine (B1218219) ligand with a fluorenyl substituentModulating the electronic and steric properties of the metal center
Ionic Liquid MediaQuaternized N-methyl-9H-fluoren-2-amine saltProviding a non-conventional reaction environment

Note: The applications and roles described in this table are based on the known chemistry of fluorene derivatives and represent potential areas of research for this compound.

Emerging Research Directions and Future Perspectives in N Methyl 9h Fluoren 2 Amine Hydrochloride Research

Innovations in Green and Sustainable Synthetic Methodologies for Fluorene-2-amine Scaffolds

The chemical industry is increasingly adopting green and sustainable practices to minimize environmental impact. researchgate.net For the synthesis of fluorene-2-amine scaffolds, this translates to the development of methodologies that are more efficient and environmentally benign than traditional methods. researchgate.net Key areas of innovation include the use of microwave and ultrasound irradiation to accelerate reaction times and improve yields, as well as the implementation of multicomponent reactions that reduce the number of synthetic steps and subsequent purification processes. researchgate.netrug.nl

Future research will likely focus on developing catalytic systems that are both highly efficient and recyclable. The exploration of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is also a significant trend. The goal is to create synthetic pathways that are not only economically viable but also adhere to the principles of green chemistry, such as atom economy and waste reduction.

Table 1: Comparison of Synthetic Methodologies for Aromatic Amine Synthesis

MethodologyTraditional MethodsGreen Alternatives
Energy Source Conventional heatingMicrowave, Ultrasound
Solvents Often hazardous organic solventsWater, Ionic liquids, Solvent-free
Reaction Time Often lengthySignificantly reduced
Yields VariableOften improved
Waste Generation HigherMinimized
Catalysts Often stoichiometric reagentsRecyclable catalysts

Advanced Functional Material Design and Engineering

The inherent electrical and optical properties of fluorene (B118485) derivatives make them ideal candidates for advanced functional materials, particularly in the realm of organic electronics. wikipedia.orgmdpi.com Research is focused on designing and engineering materials based on the N-methyl-9H-fluoren-2-amine scaffold for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netrsc.org The amine functionalization offers a route to tune the electronic properties and enhance charge transport capabilities. mdpi.com

Future work will involve the synthesis of novel polymers and dendrimers incorporating the N-methyl-9H-fluoren-2-amine hydrochloride moiety to create materials with tailored optoelectronic properties. nih.gov The development of bipolar charge transporting materials, where both holes and electrons can be efficiently transported, is a particularly promising direction. rsc.org Furthermore, the exploration of indenofluorene derivatives, which have a unique fused-ring structure, could lead to the next generation of high-performance organic semiconductors. rsc.org

Integration with Supramolecular Chemistry for Novel Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful tool for organizing fluorene-based systems into well-defined nanostructures. tue.nltue.nl The planar nature of the fluorene ring facilitates π-π stacking, which is a key driving force for self-assembly. researchgate.net By modifying the this compound scaffold with recognition motifs, it is possible to guide the self-assembly process to form complex architectures such as nanoparticles, gels, and liquid crystals. researchgate.netrsc.org

A key area of future research is the creation of "smart" materials that can respond to external stimuli such as light, heat, or the presence of specific analytes. nih.gov The dynamic nature of supramolecular assemblies makes them ideal for such applications. For instance, bolaamphiphilic fluorene-based oligomers have been shown to self-assemble in water to form fluorescent nanoparticles with tunable emission colors. rsc.org The integration of this compound into such systems could lead to novel materials for sensing, imaging, and drug delivery. tue.nlnih.gov

Development of Chemosensors and Molecular Probes based on Fluorene-Amine Derivatives

The high fluorescence quantum yield and photostability of many fluorene derivatives make them excellent candidates for the development of chemosensors and molecular probes. nih.govspiedigitallibrary.org The amine group in this compound can act as a binding site for various analytes, and this interaction can lead to a change in the fluorescence properties of the molecule, allowing for "turn-on" or "turn-off" sensing. benthamdirect.com Fluorene-based probes have been successfully developed for the detection of metal ions and for biological imaging applications. benthamdirect.comnih.govacs.org

The future in this field lies in the design of probes with higher sensitivity, selectivity, and faster response times. rsc.org A significant area of interest is the development of two-photon absorbing probes, which allow for deeper tissue imaging with reduced background fluorescence. nih.govspiedigitallibrary.orgnih.gov Furthermore, the creation of multifunctional probes that can simultaneously detect multiple analytes or combine sensing with therapeutic action is a highly sought-after goal. nih.gov

Table 2: Examples of Analytes Detected by Fluorene-Based Probes

Probe TypeAnalyteApplication
Fluorescent "Turn-off" SensorCu2+ and Fe3+Environmental Monitoring, Biological Sensing benthamdirect.com
Two-Photon Absorbing ProbeBiomoleculesDeep Tissue Imaging nih.govnih.gov
Phosphofluorene-based ProbeHydrogen SulfideLive Cell Imaging rsc.org

Computational-Guided Discovery and Optimization of New Fluorene-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the discovery and optimization of new materials. chemrxiv.orgresearchgate.net DFT calculations allow for the prediction of the electronic and optical properties of molecules before they are synthesized, which can significantly accelerate the research and development process. nih.govacs.orgnih.gov For fluorene-based systems, computational studies can provide insights into structure-property relationships, helping to design molecules with desired absorption and emission characteristics, as well as optimized charge transport properties. chemrxiv.orgresearchgate.net

Future research will see a deeper integration of computational modeling with experimental synthesis. benthamdirect.com This synergistic approach will enable the rational design of novel fluorene-based systems with enhanced performance for specific applications. For example, computational screening of virtual libraries of N-methyl-9H-fluoren-2-amine derivatives could identify promising candidates for new OLED emitters or highly selective chemosensors. The use of machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies will further revolutionize the discovery of new fluorene-based materials.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure and purity of N-methyl-9H-fluoren-2-amine hydrochloride?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation. For example, 1H^1H- and 13C^{13}C-NMR can resolve aromatic substituent patterns and methyl group integration, while High-Resolution MS (HRMS) validates molecular weight and fragmentation pathways. Ensure deuterated solvents (e.g., DMSO-d6) are used for NMR to minimize signal interference .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Due to its amine hydrochloride nature, use fume hoods, nitrile gloves, and lab coats. Characterize purity via HPLC (>95%) before use to avoid side reactions. Store in airtight containers under inert gas (N2_2/Ar) at 4°C to prevent hydrolysis or oxidation .

Q. How is this compound typically synthesized?

A common route involves nucleophilic substitution: reacting 9H-fluoren-2-amine with methyl halides (e.g., CH3_3I) in a polar aprotic solvent (e.g., DMF) under basic conditions (K2_2CO3_3), followed by HCl treatment to isolate the hydrochloride salt. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can steric hindrance from the methyl and fluorenyl groups influence reaction pathways in derivatization studies?

The methyl group on the amine and the planar fluorene backbone create steric constraints, favoring electrophilic aromatic substitution at the 7-position over the 2-position. Computational modeling (e.g., DFT) can predict regioselectivity, while X-ray crystallography validates spatial arrangements .

Q. How should researchers address contradictions in reactivity data arising from different synthetic routes?

Contradictions may stem from impurities (e.g., unreacted methylating agents) or solvent effects. Perform rigorous purification (column chromatography, recrystallization) and control solvent polarity (e.g., compare DMSO vs. THF). Cross-validate results using kinetic studies (e.g., monitoring by 1H^1H-NMR) .

Q. What crystallographic challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

The compound’s flexibility and potential for twinning complicate structure determination. Use high-resolution synchrotron data and SHELXL for refinement. If twinning persists, employ the TWINROTMAT command in SHELX to model twin domains .

Q. What strategies are effective for studying its potential pharmacological mechanisms, such as receptor binding or oxidative stress modulation?

  • In vitro assays : Use fluorescence polarization for binding affinity (e.g., serotonin receptors).
  • Cell-based studies : Measure ROS levels (DCFH-DA probe) in muscle cells to assess oxidative stress modulation.
  • Molecular docking : Pair with AutoDock Vina to predict interactions with targets like 5-HT2C_{2C} receptors .

Q. How can researchers optimize experimental design for stability studies under varying pH and temperature conditions?

Design a DOE (Design of Experiments) matrix:

  • Variables : pH (2–12), temperature (4–37°C).
  • Analytical tools : UPLC-MS for degradation product identification.
  • Kinetics : Fit data to Arrhenius models to predict shelf-life .

Methodological Considerations

Q. Validating Purity for Reproducible Results

  • HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

3.2 Addressing Spectral Overlaps in Characterization
For overlapping NMR signals (e.g., aromatic protons), employ 2D techniques (COSY, HSQC) or shift reagents (e.g., Eu(fod)3_3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.